Digitoxose

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Digitoxose can be synthesized through the mild acid hydrolysis of glycosides such as digitoxin, gitoxin, and digoxin . The synthesis involves the cleavage of glycosidic bonds under acidic conditions, followed by purification steps to isolate the desired sugar.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the leaves of Digitalis species, followed by hydrolysis and purification . The process is optimized to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Digitoxose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Synthesis of Digitoxose Derivatives

The synthesis of this compound and its derivatives is essential for developing new therapeutic agents. Recent studies have demonstrated various methods for synthesizing this compound-containing compounds, particularly through glycosylation techniques.

- Glycosylation Techniques : The synthesis of this compound trisaccharides has been explored using glycosyl tosylates, which have shown effectiveness in creating β-glycosides from gluco-configured precursors. This method has been applied to construct α-digitoxose residues, which are challenging due to steric hindrance from the C3-hydroxyl group .

- Optimization Studies : Research has focused on optimizing the yield of this compound derivatives. For instance, a study reported yields of α-digitoxose disaccharides ranging from 24% to 33%, showcasing advancements in selective glycosylation processes .

Pharmacodynamics and Mechanism of Action

This compound significantly influences the pharmacodynamic properties of cardiac glycosides, particularly their interaction with sodium-potassium ATPase enzymes.

- Mechanism of Action : this compound enhances the binding affinity of cardiac glycosides to the α2 isoform of sodium-potassium ATPase. This specificity is crucial for the therapeutic effects observed in conditions like congestive heart failure . Modifications in the this compound moiety have been shown to improve selectivity for different isoforms, leading to potentially reduced side effects and increased efficacy .

- Clinical Implications : The pharmacological activity of digitoxin and other glycosides is closely related to their ability to inhibit sodium-potassium ATPase, resulting in increased intracellular calcium levels and enhanced myocardial contractility. This mechanism underlies their use in treating heart failure and certain arrhythmias .

Therapeutic Applications

The therapeutic applications of this compound-containing compounds extend beyond cardiac conditions.

- Antineoplastic Potential : Recent studies have indicated that this compound derivatives may possess cytotoxic effects against cancer cells. For example, novel derivatives of digitoxigenin have been synthesized and tested for their ability to inhibit Na+/K+-ATPase activity, showing promising results with low IC50 values indicative of strong cytotoxicity .

- Research on Selectivity : Investigations into the selectivity of this compound-modified compounds reveal that these modifications can enhance anti-neoplastic effects while minimizing toxicity associated with traditional cardiac glycosides . This highlights the potential for developing safer cancer therapeutics derived from this compound.

Case Studies and Findings

Several case studies illustrate the applications and implications of this compound in research:

Wirkmechanismus

The mechanism of action of Digitoxose is primarily related to its role in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and improved heart function . The molecular targets include the sodium-potassium ATPase enzyme and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dideoxy-D-altrose

- 2,6-Dideoxy-D-allose

- 2,6-Dideoxy-3-O-methyl-D-ribo-hexose (D-cymarose)

Comparison: Digitoxose is unique due to its specific structural configuration and its role in cardiac glycosides. While similar compounds like 2,6-Dideoxy-D-altrose and 2,6-Dideoxy-D-allose share structural similarities, they differ in their biological activities and applications . For instance, D-cymarose is a component of the antibiotic variamycin, highlighting its distinct role in medicinal chemistry .

Biologische Aktivität

Digitoxose, a 2,6-dideoxyhexose sugar component found in cardiac glycosides, particularly digitoxin, has garnered attention for its biological activities, especially in the context of cancer research and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a sugar moiety that contributes to the pharmacological properties of cardiac glycosides. It plays a crucial role in the binding affinity and biological activity of these compounds by influencing their interaction with cellular targets such as Na/K-ATPase. The structure of this compound is critical for its function, as variations in its configuration can significantly alter the activity of glycosides.

Inhibition of Na/K-ATPase

The primary mechanism through which this compound exerts its effects is through the inhibition of Na/K-ATPase, an essential enzyme in maintaining cellular ion balance. This inhibition leads to an increase in intracellular calcium levels, which is pivotal for both cardiac contractility and apoptosis in cancer cells.

- Na/K-ATPase Inhibition : Research indicates that this compound derivatives can inhibit Na/K-ATPase with varying potency. For example, a study reported IC values of 12 nM and 41 nM for specific digitoxigenin derivatives .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through caspase activation pathways. The intrinsic pathway appears to be predominantly activated, implicating caspase-9 as a key mediator .

- Caspase Activation : Both O-glycosides and MeON-neoglycosides derived from this compound activate caspase-9, leading to programmed cell death in malignant cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound-containing compounds:

- In Vitro Studies : Digitoxin has been shown to inhibit the growth of various cancer cell lines at concentrations achievable in plasma during therapeutic use .

- Mechanistic Insights : Research suggests that digitoxin's anticancer effects may be linked to its cardiotonic activity, which increases intracellular calcium levels that can trigger apoptosis .

Case Studies

A notable case study examined the effects of digitoxin on ovarian adenocarcinoma cells (SK-OV-3) and non-small cell lung carcinoma cells (NCI-H460). The study demonstrated that both classes of this compound derivatives induced apoptosis via the intrinsic pathway, with effectiveness inversely correlated with oligosaccharide chain length .

Comparative Table of Biological Activities

| Compound | IC (nM) | Mechanism of Action | Cancer Cell Lines Tested |

|---|---|---|---|

| Digitoxigenin-α-L-rhamno-pyranoside | 12 ± 1 | Na/K-ATPase inhibition | HeLa cells |

| Digitoxigenin-α-L-amyceto-pyranoside | 41 ± 3 | Na/K-ATPase inhibition | HeLa cells |

| Digitoxin | N/A | Induces apoptosis via caspase activation | Various including SK-OV-3 and NCI-H460 |

Eigenschaften

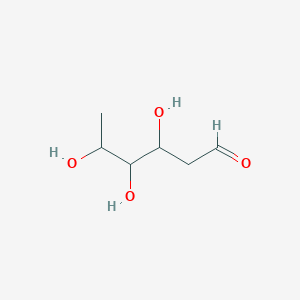

IUPAC Name |

3,4,5-trihydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRNGYBHLBCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-52-6 | |

| Record name | Digitoxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dideoxy-D-altrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.